6-Bromo-1H-indazole-3-carbaldehyde
Overview
Description
6-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6th position and an aldehyde group at the 3rd position
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
The indazole core is a key component in many functional molecules used in various applications . The bromine atom at the 6th position and the carbaldehyde group at the 3rd position may influence the compound’s interaction with its targets .
Biochemical Pathways
Indazole derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole derivatives have been associated with a range of biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an intermediate in the synthesis of indazole derivatives, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with proteins and enzymes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and dark conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, it can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which can further participate in metabolic reactions . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it may bind to intracellular proteins that affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . Its activity and function can be influenced by its subcellular localization, which is important for understanding its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-3-carbaldehyde typically involves the bromination of indazole derivatives followed by formylation. One common method includes the reaction of 6-bromoindazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed:
Oxidation: 6-Bromo-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: Indazole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4th position, leading to different reactivity and applications.
5-Bromo-1H-indole-3-carbaldehyde: Similar but with the bromine atom at the 5th position, affecting its chemical behavior and biological activity.
Properties
IUPAC Name |
6-bromo-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKGUPOPZJRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646093 | |
Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-72-7 | |
Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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